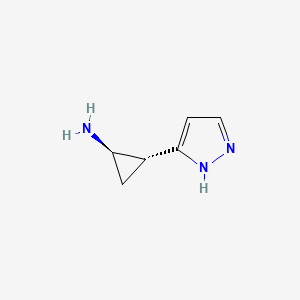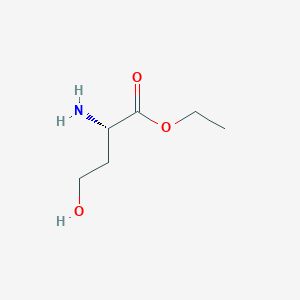
Homoserine, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-amino-4-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the second and fourth carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-amino-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-4-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of protecting groups to selectively protect the amino and hydroxyl groups during the esterification process. This allows for more controlled reactions and higher yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2S)-2-amino-4-hydroxybutanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products
Oxidation: Formation of ethyl (2S)-2-amino-4-oxobutanoate
Reduction: Reformation of ethyl (2S)-2-amino-4-hydroxybutanoate
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
Ethyl (2S)-2-amino-4-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-4-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This compound may also participate in metabolic pathways, where it is converted into other bioactive molecules that exert various physiological effects.
Comparison with Similar Compounds
Ethyl (2S)-2-amino-4-hydroxybutanoate can be compared to other similar compounds, such as:
Ethyl (2S)-2-amino-3-hydroxybutanoate: Differing by the position of the hydroxyl group, this compound has distinct chemical properties and reactivity.
Ethyl (2S)-2-amino-4-hydroxybutanoate: Similar in structure but with variations in the ester group, leading to different physical and chemical characteristics.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |
InChI Key |
PLYRSCSECTZOCD-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCO)N |
Canonical SMILES |
CCOC(=O)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



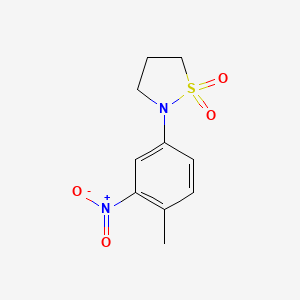
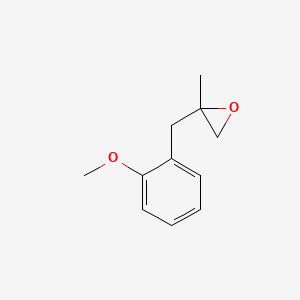
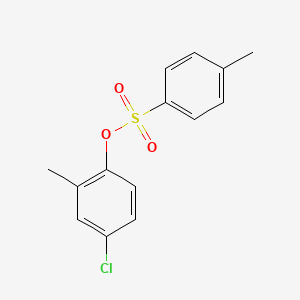
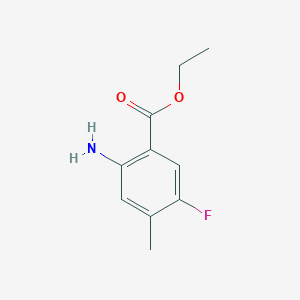
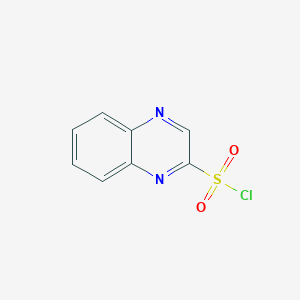
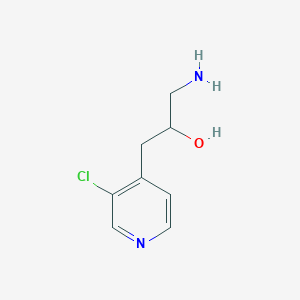
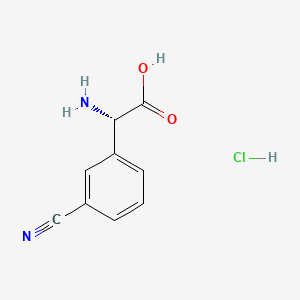
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
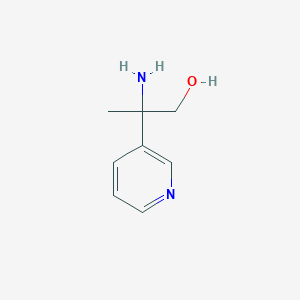

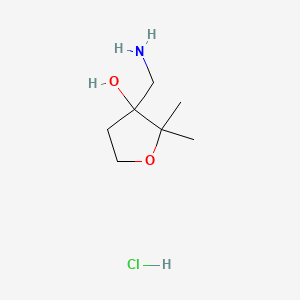
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
